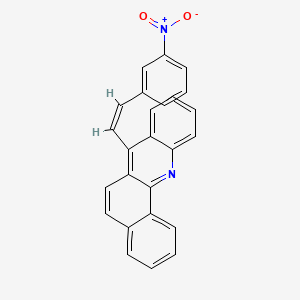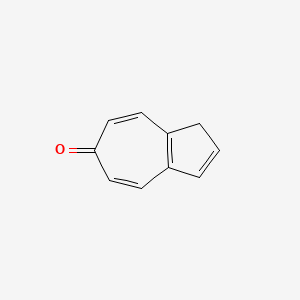
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is an organic compound with the molecular formula C21H14O2 It is a derivative of benzophenone, where one phenyl group is substituted with a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone typically involves the condensation of 4-hydroxybenzophenone with 2-phenylnaphthalene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound.
化学反应分析
Types of Reactions
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
科学研究应用
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: A similar compound with hydroxyl groups on both phenyl rings.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A derivative with an alkyne group.
Uniqueness
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is unique due to the presence of the naphthyl group, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
63619-97-6 |
|---|---|
分子式 |
C23H16O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O2/c24-19-13-10-18(11-14-19)23(25)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15,24H |
InChI 键 |
HTNWXJOLAMOPLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)







![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
